![molecular formula C14H11N3O2 B11180918 7-(1,3-Benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11180918.png)
7-(1,3-Benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(1,3-Benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure that combines a benzodioxole moiety with a pyrazolopyrimidine core, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1,3-Benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-benzo dioxole and 2-methylpyrazolo[1,5-a]pyrimidine.
Coupling Reaction: A palladium-catalyzed C-N cross-coupling reaction is employed to couple the benzodioxole moiety with the pyrazolopyrimidine core.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 7-(1,3-Benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) in the presence of a base like NaOH .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxole or pyrazolopyrimidine moieties are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: H2O2, NaOH, EtOH/CH2Cl2, 40°C .
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
7-(1,3-Benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase .
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(1,3-Benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as tubulin. The compound modulates microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure, ultimately disrupting cell division and promoting cell death .
Comparison with Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer activity .
Benzodioxole derivatives: Various benzodioxole derivatives have been synthesized and evaluated for their biological activities, including COX inhibition and cytotoxicity .
Uniqueness: 7-(1,3-Benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of the benzodioxole and pyrazolopyrimidine moieties, which confer distinct chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells highlights its potential as a therapeutic agent.
Properties
Molecular Formula |
C14H11N3O2 |
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Molecular Weight |
253.26 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H11N3O2/c1-9-6-14-15-5-4-11(17(14)16-9)10-2-3-12-13(7-10)19-8-18-12/h2-7H,8H2,1H3 |
InChI Key |
RWUWLVFKUKBOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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